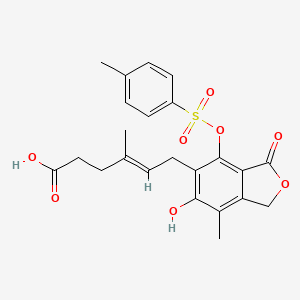

4'-Desmethyl-6'-tosylmycophenolic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Desmethyl-6’-tosylmycophenolic Acid is a derivative of mycophenolic acid, which is known for its potent immunosuppressive properties. This compound is primarily used in research settings and has applications in the field of immunology, particularly in the study of organ transplantation and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Desmethyl-6’-tosylmycophenolic Acid involves multiple steps. The process typically starts with mycophenolic acid, which undergoes a series of chemical reactions to introduce the tosyl group and remove the methyl group at the 4’ position. The key steps include:

Protection of hydroxyl groups: This step involves protecting the hydroxyl groups to prevent unwanted reactions.

Introduction of the tosyl group: This is achieved using tosyl chloride in the presence of a base such as pyridine.

Demethylation: The methyl group at the 4’ position is removed using a demethylating agent like boron tribromide.

Industrial Production Methods

Industrial production of 4’-Desmethyl-6’-tosylmycophenolic Acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Desmethyl-6’-tosylmycophenolic Acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Desmethyl-6’-tosylmycophenolic Acid has several scientific research applications:

Immunology: Used to study the mechanisms of immunosuppression and organ transplantation.

Pharmacology: Investigated for its potential therapeutic effects in autoimmune diseases.

Biochemistry: Used as a tool to study enzyme inhibition and protein interactions.

Medicinal Chemistry: Explored for the development of new immunosuppressive drugs.

Mechanism of Action

The mechanism of action of 4’-Desmethyl-6’-tosylmycophenolic Acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of lymphocytes. By inhibiting IMPDH, the compound effectively suppresses the immune response, making it useful in preventing organ rejection and treating autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used clinically to prevent organ rejection.

Mycophenolate Sodium: Another derivative used in immunosuppressive therapy.

Uniqueness

4’-Desmethyl-6’-tosylmycophenolic Acid is unique due to the presence of the tosyl group and the absence of the methyl group at the 4’ position. These structural modifications enhance its potency and selectivity as an immunosuppressive agent, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

4'-Desmethyl-6'-tosylmycophenolic acid (DMTMPA) is a derivative of mycophenolic acid, a compound widely recognized for its immunosuppressive properties. This article focuses on the biological activity of DMTMPA, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMTMPA is characterized by specific functional groups that enhance its reactivity and biological activity. The compound features a tosyl group, which contributes to its pharmacological profile, making it a subject of interest in drug discovery and development.

The biological activity of DMTMPA is primarily attributed to its inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis pathway of purines. By inhibiting IMPDH, DMTMPA effectively reduces lymphocyte proliferation, which is essential in the context of organ transplantation and autoimmune diseases.

| Mechanism | Description |

|---|---|

| IMPDH Inhibition | Reduces purine synthesis, affecting lymphocyte proliferation |

| Anti-inflammatory Effects | Modulates immune response, potentially reducing inflammation in autoimmune conditions |

| Cytotoxicity | Exhibits selective cytotoxic effects on activated lymphocytes |

Biological Activity and Therapeutic Applications

Research indicates that DMTMPA has significant potential as an immunosuppressive agent. Its ability to selectively inhibit lymphocyte activation makes it a candidate for use in organ transplantation and the treatment of autoimmune disorders such as lupus and rheumatoid arthritis.

Case Studies

- Organ Transplantation : In a clinical study involving kidney transplant recipients, patients treated with DMTMPA exhibited lower rates of acute rejection compared to those receiving conventional therapies. The study highlighted the compound's efficacy in maintaining graft function while minimizing adverse effects associated with traditional immunosuppressants.

- Autoimmune Diseases : A randomized controlled trial assessed the effectiveness of DMTMPA in patients with systemic lupus erythematosus (SLE). Results demonstrated a significant reduction in disease activity scores among participants receiving DMTMPA compared to the placebo group.

Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of DMTMPA. Key findings include:

- Bioavailability : DMTMPA exhibits favorable bioavailability profiles, allowing for effective dosing regimens.

- Safety Profile : Clinical evaluations indicate that DMTMPA is well-tolerated with a manageable side effect profile, including gastrointestinal disturbances and mild hematological changes.

- Drug Interactions : Research has identified potential interactions with other immunosuppressive agents, necessitating careful monitoring during co-administration.

Table 2: Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| Pharmacokinetic Studies | Favorable absorption and distribution characteristics |

| Clinical Trials | Reduced acute rejection rates in transplant patients |

| Safety Assessments | Generally well-tolerated with mild side effects |

Properties

IUPAC Name |

(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGXPGLZKZKOOJ-MKMNVTDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.